Methyl 4-(2-aminoethoxy)benzoate
Overview
Description
“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .Molecular Structure Analysis
“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-(2-aminoethoxy)benzoate has been explored in various synthetic pathways, demonstrating its versatility as a chemical compound. For instance, it was synthesized via two pathways, starting from 4-(bromomethyl)benzophenone and methyl 4-(bromomethyl)benzoate, respectively, and characterized using techniques like NMR and IR (Tang, Zhu, & Luo, 2006). Another study described a new reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives, demonstrating the compound's role in improving synthesis procedures (Casimir, Guichard, & Briand, 2002).
Biomedical Applications
In biomedical research, Methyl 4-(2-aminoethoxy)benzoate derivatives have been studied for their potential applications. For instance, a study investigated the inhibition of Paraoxonase 1 (PON1) by methyl benzoate compounds. This study found that these compounds could inhibit PON1 activity, suggesting potential relevance in pharmacology (Korkmaz et al., 2022). Another research area involves understanding the photophysical behavior of drugs, where the study of methyl 2-amino-4,5-dimethoxy benzoate in different environments provided insights into the hydrophobic effect of nanocages on guest molecules (Tormo, Organero, & Douhal, 2005).
Material Science and Photopolymerization
In material science, methyl benzoate derivatives are studied for their potential applications in photopolymerization. For example, a novel compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4, was proposed as a photoiniferter, showing promise in the development of new photopolymerization techniques (Guillaneuf et al., 2010).
Aromatic Acid Degradation
Research in biochemistry has explored the role of Methyl 4-(2-aminoethoxy)benzoate in aromatic acid degradation pathways. In one study, the degradation of benzoate and methylbenzoate by Pseudomonas putida was investigated, highlighting the importance of understanding microbial processes in environmental and industrial contexts (Cowles, Nichols, & Harwood, 2000).
Liquid Crystalline Properties
The compound's liquid crystalline properties have been studied, with research focusing on the synthesis of novel materials like triaromatic ester group-containing diepoxides and aromatic diamines. These studies contribute to the development of new materials with specific optical and physical properties (Mormann & Bröcher, 1998).
Environmental Monitoring
Methyl 4-(2-aminoethoxy)benzoate is also relevant in environmental science, particularly in monitoring and analyzing waste water. A study employed a methyl benzoate extraction procedure for determining small amounts of phenol compounds in waste, demonstrating the compound's role in environmental analysis (Morita & Nakamura, 2010)
Safety And Hazards
properties
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYWTZXDXXQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555869 | |
Record name | Methyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethoxy)benzoate | |
CAS RN |
56850-93-2 | |
Record name | Methyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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